molecular formula C₁₈H₂₀O₅ B1662141 Combretastatin A4 CAS No. 117048-59-6

Combretastatin A4

Cat. No. B1662141
CAS RN: 117048-59-6
M. Wt: 316.3 g/mol
InChI Key: HVXBOLULGPECHP-WAYWQWQTSA-N
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Description

Combretastatin A4 is a class of closely related stilbenes found in the bark of Combretum caffrum, commonly known as the South African bush willow . It is a potent antitubulin agent and an inhibitor of microtubule polymerization derived from the South African willow bush .


Synthesis Analysis

Combretastatin A-4 was obtained by a Perkin reaction between 3-bromo-4-methoxyphenyl acetic acid and 3,4,5-trimethoxybenzaldehyde, hydroxyl transformation, decarboxylation with a high level of cis-selectivity (cis/trans = 95/5), and erianin was obtained by subsequent hydrogenation .


Molecular Structure Analysis

Combretastatins are a class of closely related stilbenes (combretastatins A), dihydrostilbenes (combretastatins B), phenanthrenes (combretastatins C) and macrocyclic lactones (combretastatins D) .


Chemical Reactions Analysis

This compound phosphate is a water-soluble prodrug that the body can rapidly metabolize to this compound, which exhibits anti-tumor properties .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C18H20O5 and its molecular weight is 316.3 g/mol .

Scientific Research Applications

Phototherapeutic and Biomedical Research Tool

Combretastatin A4 is known for its ability to inhibit tubulin polymerization, which is crucial in mitotic cell division. Its conformation greatly influences its potency. A novel form, azo-combretastatin A4, has been synthesized and shown to be significantly more potent in cellular cultures when photoisomerized, making it a promising candidate for phototherapeutic applications and as a tool in biomedical research (Engdahl et al., 2015).

Antitumor Properties and Clinical Applications

Combretastatins, including this compound, exhibit potent antitubulin activities, making them effective against certain cancers. They are found to have anti-tumor, antioxidant, anti-inflammatory, and antimicrobial effects. This compound phosphate, a water-soluble prodrug, is metabolized into this compound in the body, showing notable anti-tumor properties. Its nanoformulations offer advantages like improved solubility and targeted drug delivery, enhancing efficiency and reducing side effects (Karatoprak et al., 2020).

Targeting Tumor Vasculature

This compound, particularly its phosphate derivative, has been identified as an agent that can selectively damage tumor neovasculature. It induces blood flow shutdown in tumors, leading to extensive cell loss. Its ability to target and damage tumor vasculature, while also enhancing responses to other cancer treatments like cisplatin and radiation, highlights its potential in cancer therapy (Chaplin et al., 1999).

Impact on Endothelial Cells in Tumor Vascular System

Studies have shown that this compound phosphate impacts endothelial cells in the tumor vascular system selectively. It binds to the colchicine domain of microtubules, affecting the cytoskeleton of immature endothelial cells, inducing cell death via apoptosis and/or mitotic catastrophe pathways. This selective mechanism makes this compound an efficient anticancer compound (Jaroch et al., 2016).

Structural Basis and Drug Engineering

The active cis conformation of this compound is crucial for its biological activity. Understanding its binding to tubulin and the structural differences between its active cis and less active trans forms can inform drug engineering. This knowledge opens possibilities for developing variants of Combretastatin with improved chemical properties and pharmacological profiles (Gaspari et al., 2017).

Use in Photodynamic Therapy

The uptake and disposition of Combretastatins within live mammalian cells can be investigated using fluorescence lifetime imaging with two-photon excitation. This approachcan provide insight into the activation and efficacy of Combretastatins as potential anticancer drugs. Specifically, E(trans)-combretastatins, with their intrinsic fluorescence properties, can potentially be used in photodynamic therapy when activated by two-photon excitation in the red and near-infrared tissue window. This method may enable spatial and temporal control of drug activation within live cells (Bisby et al., 2012).

Comparative Pharmacokinetic and Metabolic Studies

This compound phosphate (CA4P) and its analog Combretastatin A1 phosphate (CA1P) have been studied for their pharmacokinetics and metabolism. These studies are crucial to understand their differential activity in tumor-specific prodrug dephosphorylation and the formation of reactive species, which may influence their therapeutic efficacy in cancer treatment (Kirwan et al., 2004).

Enhanced Tumor Therapy with Nanoliposomal Formulation

The development of nanoliposomal this compound formulations shows potential in enhancing bioavailability and targeting tumors more effectively. This approach could lead to more efficient antivascular action in metastatic cancer treatment, overcoming limitations such as poor water solubility and rapid systemic elimination associated with traditional formulations of this compound (Nik et al., 2019).

Programmed Cell Death in Vascular Endothelial Cells

This compound phosphate induces programmed cell death in vascular endothelial cells, which is a crucial aspect of its antivascular effect in tumor treatment. Understanding the mechanisms of cell death induction by this compound phosphate can provide insights into its potential use in treating cancers and hemangiomas (Ding et al., 2011).

Induction of Apoptosis in Human Endothelial Cells

Combretastatin A-4's ability to induce apoptosis in proliferating endothelial cells provides a mechanism for its selective toxicity and vascular shutdown in tumor models. The process of apoptosis induction offers a strategy for enhancing the clinical efficacy of Combretastatin A-4 in cancer chemotherapy (Iyer et al., 1998).

Mechanism of Action

Target of Action

Combretastatin A4 primarily targets tubulin , a protein that plays a crucial role in cell division . By binding to tubulin, this compound inhibits its polymerization, thereby disrupting the formation of microtubules .

Mode of Action

The mode of action of this compound involves its binding to tubulin, leading to cytoskeletal and morphological changes in endothelial cells . This interaction disrupts the normal function of tubulin, which is essential for cell division and the maintenance of cell shape .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tubulin polymerization pathway . By inhibiting this pathway, this compound disrupts the formation of microtubules, structures that are essential for cell division and intracellular transport .

Pharmacokinetics

this compound phosphate, a water-soluble prodrug of this compound, is often used in preclinical and clinical trials . The body can rapidly metabolize this prodrug to this compound . The pharmacokinetic profiles of this compound and its prodrug in rats after intravenous injection were best described by a two-compartment model .

Result of Action

The result of this compound’s action is the disruption of tumor blood flow, leading to rapid vascular collapse and tumor necrosis . It increases endothelial cell permeability while inhibiting endothelial cell migration and capillary tube formation, predominantly through disruption of the VE-cadherin/β-catenin/Akt signaling pathway .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, nano-based formulations of this compound phosphate exhibit several advantages, including improved low water solubility, prolonged circulation, drug targeting properties, enhanced efficiency, as well as fewer side effects . These formulations can enhance the stability and efficacy of this compound in different environments .

Safety and Hazards

When handling Combretastatin A4, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Combretastatin A4 phosphate is the most frequently tested compound in preclinical and clinical trials. It exhibits several clear advantages, including improved low water solubility, prolonged circulation, drug targeting properties, enhanced efficiency, as well as fewer side effects . It is also suggested that this compound might be more efficacious when combined with chemotherapy, antiangiogenic therapy, and radiation therapy .

Biochemical Analysis

properties

IUPAC Name

2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-11,19H,1-4H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXBOLULGPECHP-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025983
Record name 3,4,5-Trimethoxy-3'-hydroxy-4'-methoxystilbene
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Molecular Weight

316.3 g/mol
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CAS RN

117048-59-6
Record name Combretastatin A4
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Record name Combretastatin A4
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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